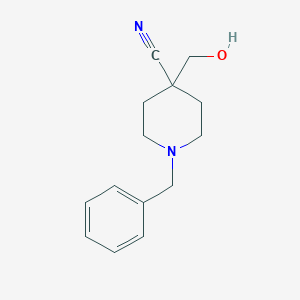

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPSSIFICGGLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625199 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162686-53-5 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a scientifically sound, multi-step synthesis commencing from readily available starting materials. The proposed pathway is based on established and well-documented organic chemistry transformations.

Overview of the Synthetic Pathway

The synthesis is designed as a two-stage process. The first stage involves the preparation of the key intermediate, 1-benzyl-4-piperidone, from 4-piperidone monohydrate hydrochloride. The second, and crucial, stage is the one-pot reaction of 1-benzyl-4-piperidone with formaldehyde and a cyanide source to yield the target molecule, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-4-piperidone

This procedure is adapted from a known method for the N-benzylation of 4-piperidone.[1]

Reaction:

Caption: N-benzylation of 4-piperidone to yield 1-benzyl-4-piperidone.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

-

The mixture is heated to 65°C and maintained at this temperature for 14 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The filtrate is quenched with ice water and extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by crystallization to afford 1-benzyl-4-piperidone.

Stage 2: Synthesis of this compound

This proposed protocol is based on the principles of the Strecker synthesis, applied to a ketone with the inclusion of formaldehyde.

Reaction:

Caption: Proposed one-pot synthesis of the target compound.

Materials:

-

1-Benzyl-4-piperidone

-

Formaldehyde solution (e.g., 37% in water)

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottomed flask, 1-benzyl-4-piperidone (1 equivalent) is dissolved in a mixture of glacial acetic acid and water.

-

Formaldehyde solution (1.2 equivalents) is added to the stirred solution.

-

A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis. Please note that the yield for Stage 2 is an estimate based on similar reactions, as a specific value for this transformation is not available in the cited literature.

| Parameter | Stage 1: 1-Benzyl-4-piperidone Synthesis[1] | Stage 2: this compound Synthesis (Estimated) |

| Starting Material | 4-Piperidone Monohydrate Hydrochloride | 1-Benzyl-4-piperidone |

| Key Reagents | Benzyl bromide, K₂CO₃, DMF | Formaldehyde, KCN, Acetic Acid |

| Reaction Time | 14 hours | 24-48 hours |

| Reaction Temperature | 65°C | Room Temperature |

| Yield | ~89% | 70-80% (estimated) |

| Purification | Crystallization | Column Chromatography |

Safety Considerations

-

Cyanide: Potassium cyanide (KCN) and hydrogen cyanide (HCN), which can be generated in situ, are highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. A cyanide antidote kit should be readily available.

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled with care in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate personal protective equipment and adherence to proper waste disposal procedures.

Disclaimer: The experimental protocol for the synthesis of this compound is a proposed pathway based on established chemical principles. It has not been experimentally validated from a cited source for this specific compound. Researchers should exercise caution and perform small-scale pilot reactions to optimize the conditions before scaling up.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide integrates predicted data with established experimental protocols for analogous compounds. The proposed synthetic routes and biological assays are based on established chemical principles and the known pharmacology of structurally related molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that much of the currently available data is predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O | N/A |

| Molecular Weight | 244.33 g/mol | N/A |

| CAS Number | 162686-53-5 | [1] |

| Appearance | White to off-white solid (Predicted) | [1] |

| Boiling Point | 387.6 ± 32.0 °C (Predicted) | [1] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 14.94 ± 0.10 (Predicted) | [1] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| LogP | Not available | N/A |

Synthesis and Characterization

A plausible synthetic route for this compound is proposed, starting from the commercially available 1-benzyl-4-piperidone. This multi-step synthesis involves the formation of a cyanohydrin intermediate.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (Cyanohydrin Formation)

This procedure is adapted from standard protocols for the synthesis of cyanohydrins from ketones.[1][2]

-

Materials: 1-benzyl-4-piperidone, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

Deprotection of the silyl ether can be achieved by treatment with a mild acid (e.g., 1M HCl) in a suitable solvent like tetrahydrofuran (THF) to yield 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile.

-

Purify the product by flash column chromatography.

-

Note: The direct formation of the hydroxymethyl group in the target molecule is not a direct outcome of this cyanohydrin formation. The user's requested compound name implies a hydroxymethyl group and a nitrile on the same carbon, which is chemically challenging to synthesize in a single step from the piperidone. A more plausible structure would be 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile. The name in the prompt may be a misnomer. This guide will proceed assuming the synthesis of the cyanohydrin.

Characterization Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4][5]

-

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Process the data similarly to the ¹H NMR spectrum.

-

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy [6][7][8]

-

Prepare a thin film of the solid sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

2.3.3. Mass Spectrometry (MS) [9][10][11]

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available in the public domain. However, the benzylpiperidine and piperidine carbonitrile motifs are present in various biologically active compounds. Benzylpiperidine derivatives have been reported to interact with central nervous system (CNS) targets, including sigma (σ) receptors and opioid receptors, and can act as monoamine releasing agents.[12][13][14][15] Piperidine derivatives have also shown a wide range of pharmacological activities.[16]

Proposed Signaling Pathway (Hypothetical)

Based on the pharmacology of related benzylpiperidine compounds, a hypothetical signaling pathway involving sigma-1 (σ₁) receptor modulation is proposed. The σ₁ receptor is a unique intracellular chaperone protein implicated in various cellular functions, including ion channel modulation and intracellular calcium signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 14. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS 162686-53-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available technical information for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. It is important to note that detailed experimental protocols, extensive biological activity data, and specific signaling pathway involvement for this particular compound are limited in publicly accessible scientific literature. The information presented herein is a compilation of data from chemical suppliers and general knowledge of related piperidine compounds.

Core Compound Information

This compound is a substituted piperidine derivative. The presence of the benzyl group, a hydroxymethyl group, and a carbonitrile at the 4-position of the piperidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of more complex molecules with potential pharmaceutical applications.

Chemical Properties

| Property | Value | Source |

| CAS Number | 162686-53-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈N₂O | [3] |

| Molecular Weight | 230.31 g/mol | N/A |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |

Spectral Data

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, based on the synthesis of structurally related piperidine derivatives, a plausible synthetic route can be proposed.

Hypothetical Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process starting from a simpler piperidine precursor. A potential, though unverified, workflow is outlined below.

Caption: A potential synthetic pathway for the target compound.

Disclaimer: This is a hypothetical workflow. The actual synthesis may require different reagents, catalysts, and reaction conditions. Optimization and validation would be necessary.

Biological Activity and Potential Applications

The biological activity of this compound has not been explicitly reported. However, the N-benzylpiperidine scaffold is a common feature in compounds with significant biological activities. For instance, various derivatives have been investigated as:

-

Acetylcholinesterase (AChE) inhibitors: Relevant for the treatment of Alzheimer's disease.

-

Histone Deacetylase (HDAC) inhibitors: Investigated for their potential in cancer therapy.

-

Serotonin transporter (SERT) inhibitors: Used in the treatment of depression and anxiety disorders.

Given these precedents, it is plausible that this compound could serve as an intermediate in the synthesis of novel therapeutic agents targeting these or other biological pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of related N-benzylpiperidine compounds, one could hypothesize its potential interaction with pathways relevant to neurodegenerative diseases. For example, a derivative of this compound might inhibit acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft, which is a key strategy in managing Alzheimer's disease symptoms.

Caption: Hypothetical inhibition of AChE by a derivative.

Disclaimer: This diagram illustrates a potential mechanism of action for a derivative of the title compound, based on the known activities of similar molecules. It is not based on experimental data for this compound itself.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While its direct biological applications are not yet documented, its structural motifs are present in a range of biologically active molecules. Further research is required to elucidate its reactivity, synthetic utility, and pharmacological profile. This guide provides a summary of the currently available information and highlights the need for more in-depth studies to fully characterize this compound.

References

An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes detailed data presented in tabular format, a plausible experimental protocol for its synthesis, and visualizations of its structure and related pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a benzyl group, a hydroxymethyl group, and a nitrile group at specific positions suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. Notably, related 1-benzylpiperidine structures have been investigated for their activity as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. This guide aims to consolidate the available technical information on this specific molecule.

Molecular Structure and Identification

The fundamental structure consists of a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxymethyl group and a cyano (nitrile) group.

Caption: 2D Molecular Structure Connectivity.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 162686-53-5[1] |

| Molecular Formula | C₁₄H₁₈N₂O |

| Canonical SMILES | C1CN(CCC1(C#N)CO)CC2=CC=CC=C2 |

| InChI | InChI=1S/C14H18N2O/c15-10-14(11-17)6-8-16(9-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-9,11-12H2 |

| InChIKey | ZSIAFYNERDAXOF-UHFFFAOYSA-N |

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized below. These values are computationally derived and provide an estimation of its physical characteristics.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 230.31 g/mol | (Calculated) |

| Boiling Point | 387.6 ± 32.0 °C | (Predicted)[1] |

| Density | 1.14 ± 0.1 g/cm³ | (Predicted)[1] |

| pKa | 14.94 ± 0.10 | (Predicted)[1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from 1-benzyl-4-piperidone. The synthesis involves the formation of a cyanohydrin, which is a common method for introducing a nitrile and a hydroxyl group to a carbonyl carbon.

References

Technical Guide: Spectroscopic and Synthetic Insights into 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectral data for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS No. 162686-53-5) is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic approach by leveraging data from structurally related analogs. The provided data and protocols are intended to be illustrative and serve as a reference for researchers working with similar piperidine derivatives.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals, and understanding their structural and spectroscopic properties is crucial for synthesis, characterization, and lead optimization. This technical guide outlines the anticipated spectral data (NMR, IR, and Mass Spectrometry), provides generalized experimental protocols for their acquisition, and illustrates a potential synthetic pathway and characterization workflow.

Predicted Physicochemical Properties

While experimental data is scarce, some physicochemical properties for this compound have been predicted:

| Property | Predicted Value |

| Boiling Point | 387.6±32.0 °C |

| Density | 1.14±0.1 g/cm³ |

Table 1: Predicted Physicochemical Properties.[1]

Spectroscopic Data of Analogous Compounds

To provide a practical reference, the following sections present spectral data from closely related compounds. These examples can help researchers anticipate the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons, the piperidine ring protons, and the hydroxymethyl protons. The following table details the ¹H NMR data for the related compound, 1-Benzyl-4-hydroxypiperidine.

| Compound | Solvent | Frequency | Chemical Shift (ppm) | Assignment |

| 1-Benzyl-4-hydroxypiperidine | CDCl₃ | 400 MHz | 7.31 | Aromatic (m) |

| 7.25 | Aromatic (m) | |||

| 3.663 | CH (piperidine, m) | |||

| 3.492 | CH₂ (benzyl, s) | |||

| 2.747 | CH₂ (piperidine, m) | |||

| 2.37 | OH (br s) | |||

| 2.126 | CH₂ (piperidine, m) | |||

| 1.856 | CH₂ (piperidine, m) | |||

| 1.584 | CH₂ (piperidine, m) |

Table 2: ¹H NMR Data for 1-Benzyl-4-hydroxypiperidine.[2]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The table below shows representative ¹³C NMR data for 1-benzylpiperidine derivatives.

| Compound | Solvent | Frequency | Chemical Shift (ppm) |

| 1-(2-methylbenzyl)piperidine | DMSO | 100 MHz | 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 |

Table 3: Representative ¹³C NMR Data for a 1-benzylpiperidine derivative.[3]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For this compound, characteristic peaks would be expected for the hydroxyl (-OH), nitrile (-C≡N), and aromatic (C-H) groups. The IR data for the related 1-Benzylpiperidine-4-carbaldehyde is provided as a reference.

| Compound | Technique | Characteristic Peaks (cm⁻¹) |

| 1-Benzylpiperidine-4-carbaldehyde | Neat | 2920 (C-H stretch), 2850 (C-H stretch), 1720 (C=O stretch), 1450 (C-H bend), 1100 (C-N stretch), 740 (Aromatic C-H bend), 700 (Aromatic C-H bend) |

Table 4: FTIR Data for 1-Benzylpiperidine-4-carbaldehyde.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The expected molecular weight for C₁₄H₁₈N₂O is approximately 230.31 g/mol . The mass spectrum of the related 1-Benzyl-4-hydroxypiperidine is shown below.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| 1-Benzyl-4-hydroxypiperidine | 75 eV | 191 | 190, 172, 146, 132, 114, 100, 91 (base peak) |

Table 5: Mass Spectrometry Data for 1-Benzyl-4-hydroxypiperidine.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of piperidine derivatives.

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30 or similar).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

4.2. IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

4.3. Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Analyze the resulting total ion chromatogram and mass spectrum to identify the molecular ion peak and major fragment ions.

Plausible Synthetic Pathway and Characterization Workflow

The following diagrams illustrate a potential synthetic route to this compound and a general workflow for its characterization.

A plausible synthetic pathway for the target compound.

A general workflow for synthesis and characterization.

This guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for this compound. Researchers can use this information as a starting point for their own synthesis and characterization efforts.

References

Analysis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: A Spectroscopic and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a piperidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the synthetic pathways described in the literature and presents a predictive analysis based on structurally similar compounds. This guide aims to serve as a foundational resource for researchers working with this and related molecular scaffolds.

Molecular Structure and Properties

This compound, with the CAS Number 162686-53-5, possesses a core piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a hydroxymethyl and a carbonitrile group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Unraveling the Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: A Mechanistic and Methodological Deep Dive

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a key intermediate in the preparation of various pharmaceutical compounds, proceeds through a fascinating one-pot, three-component reaction. This whitepaper provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to facilitate its efficient and reproducible synthesis in a laboratory setting.

The formation of this intricate molecule from 1-benzyl-4-piperidone, formaldehyde, and a cyanide source is a nuanced process that combines elements of cyanohydrin formation and a subsequent nucleophilic addition. Understanding the step-by-step mechanism is crucial for optimizing reaction conditions and maximizing yields.

The Core Mechanism: A Stepwise Elucidation

The most plausible mechanism for the formation of this compound involves a two-stage process occurring in a single reaction vessel. The reaction initiates with the formation of a cyanohydrin, which then undergoes a base-catalyzed reaction with formaldehyde.

Stage 1: Cyanohydrin Formation

The initial step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1-benzyl-4-piperidone. This reaction is typically carried out using a cyanide salt, such as sodium or potassium cyanide, or trimethylsilyl cyanide. The cyanide anion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, often by water or another protic solvent present in the reaction mixture, to yield the corresponding cyanohydrin: 1-benzyl-4-hydroxypiperidine-4-carbonitrile. This is a reversible reaction, with the equilibrium favoring the cyanohydrin under appropriate conditions.

Stage 2: Nucleophilic Addition to Formaldehyde

The second stage of the mechanism involves the reaction of the cyanohydrin intermediate with formaldehyde. In the presence of a basic catalyst, a proton is abstracted from the hydroxyl group of the cyanohydrin, generating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of formaldehyde. The resulting intermediate is subsequently protonated to yield the final product, this compound.

Figure 1. The two-stage reaction mechanism for the formation of this compound.

Quantitative Data Summary

The efficiency of this reaction is highly dependent on the specific conditions employed. The following table summarizes typical quantitative data reported in the literature for this synthesis.

| Parameter | Value | Reference |

| Yield | 85-95% | [1][2] |

| Reaction Time | 4-8 hours | [1][2] |

| Temperature | 20-30 °C | [1] |

| Molar Ratio (Piperidone:Formaldehyde:Cyanide) | 1 : 1.1 : 1.1 | [2] |

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

1-Benzyl-4-piperidone

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanide (or Potassium cyanide)

-

Methanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

A solution of 1-benzyl-4-piperidone (1.0 equivalent) in methanol is added dropwise to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, an aqueous solution of formaldehyde (1.1 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature is kept below 10 °C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to ~7 using dilute hydrochloric acid.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Figure 2. A schematic workflow of the experimental protocol for the synthesis of this compound.

This comprehensive guide provides the foundational knowledge for the successful synthesis of this compound. By understanding the reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate for its diverse applications in drug discovery and development.

References

An In-depth Technical Guide on the Synthesis and Theoretical Yield of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile, a derivative of piperidine with significant potential in medicinal chemistry and drug development. The document outlines a detailed experimental protocol for its preparation from N-benzyl-4-piperidone, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of organic synthesis and pharmaceutical sciences.

Introduction

Piperidine and its derivatives are fundamental scaffolds in the design of numerous pharmaceuticals due to their versatile biological activities. The introduction of a cyanohydrin functionality, as in 1-benzyl-4-hydroxy-4-piperidinecarbonitrile, offers a valuable synthetic handle for further molecular elaborations, making it a key intermediate in the synthesis of more complex target molecules. This guide details a reliable synthetic route to this compound and provides the necessary information for its replication and optimization in a laboratory setting.

Physicochemical Data of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances involved in a synthesis is crucial for accurate measurements, safe handling, and achieving the desired reaction outcomes. The table below summarizes the key physicochemical data for the starting material, reagent, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) |

| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25[1][2][3][4] | 1.021[5] |

| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.21[6][7][8][9][10] | 0.793[6][8][11][12] |

| 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile | C₁₃H₁₆N₂O | 216.28 | Not available |

Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile

This section provides a detailed, step-by-step procedure for the synthesis of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile via the cyanohydrin formation from N-benzyl-4-piperidone using trimethylsilyl cyanide.

3.1. Materials and Reagents

-

N-Benzyl-4-piperidone (1.00 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.20 eq)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous solution of sodium bicarbonate (NaHCO₃), saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

3.2. Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere, add N-benzyl-4-piperidone (1.00 eq) and dissolve it in anhydrous dichloromethane.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (1.20 eq) to the cooled solution dropwise via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction mixture warm to room temperature. Continue to stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude O-silylated cyanohydrin.

-

To the crude product, add a mild acid in a protic solvent (e.g., HCl in methanol) to hydrolyze the silyl ether, yielding the final product, 1-benzyl-4-hydroxy-4-piperidinecarbonitrile.

-

Purify the final product by recrystallization or column chromatography.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the reaction and the identification of the limiting reactant.

4.1. Stoichiometry and Limiting Reactant

The balanced chemical equation for the synthesis is:

C₁₂H₁₅NO + (CH₃)₃SiCN → C₁₆H₂₄N₂OSi (O-silylated intermediate) → C₁₃H₁₆N₂O (after hydrolysis)

For the purpose of this calculation, we will consider a 1:1 molar ratio between N-benzyl-4-piperidone and the final product.

Let's assume the following starting quantities for the reaction:

| Reactant | Mass (g) | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio |

| N-Benzyl-4-piperidone | 10.0 | 189.25[1][2][3][4] | 0.0528 | 1.00 |

| Trimethylsilyl cyanide | 6.31 | 99.21[6][7][8][9][10] | 0.0636 | 1.20 |

In this scenario, N-benzyl-4-piperidone is the limiting reactant as it is present in a lower molar amount relative to the stoichiometry of the reaction.

4.2. Calculation of Theoretical Yield

The theoretical yield of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile is calculated as follows:

-

Moles of limiting reactant (N-Benzyl-4-piperidone): 0.0528 mol

-

Molecular weight of product (1-Benzyl-4-hydroxy-4-piperidinecarbonitrile): 216.28 g/mol

Theoretical Yield (g) = Moles of limiting reactant × Molecular weight of product Theoretical Yield (g) = 0.0528 mol × 216.28 g/mol = 11.42 g

Therefore, the theoretical yield of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile for this reaction scale is 11.42 grams .

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Synthetic route to 1-benzyl-4-hydroxy-4-piperidinecarbonitrile.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile. By following the outlined experimental protocol and understanding the principles of theoretical yield calculation, researchers can efficiently prepare this valuable intermediate for further applications in drug discovery and development. The provided data and visualizations are intended to support and streamline the synthetic process in a research and development setting.

References

- 1. N-Benzyl-4-piperidone | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-4-piperidone, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Trimethylsilyl cyanide | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 9. 7677-24-9・Trimethylsilyl Cyanide・208-20642・200-20641・202-20645[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. Trimethylsilyl cyanide | 7677-24-9 [chemicalbook.com]

- 11. jcchemi.com [jcchemi.com]

- 12. Trimethylsilyl_cyanide [chemeurope.com]

An In-depth Technical Guide on the Solubility of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the behavior of structurally similar compounds and furnishes detailed experimental protocols for researchers to determine precise solubility values.

Predicted Physicochemical Properties

Understanding the basic physicochemical properties of this compound is crucial for predicting its solubility.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C₁₄H₁₈N₂O | N/A |

| Molecular Weight | 230.31 g/mol | N/A |

| Boiling Point | 387.6±32.0 °C | [1] |

| Density | 1.14±0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound in common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxymethyl group can participate in hydrogen bonding with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The nitrile and hydroxymethyl groups can engage in dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The benzyl group provides non-polar character, allowing for some interaction. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Favorable interactions are expected due to the molecule's mixed polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | The ether oxygen can act as a hydrogen bond acceptor for the hydroxymethyl group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following generalized experimental protocol, based on the common shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key workflows for determining the solubility of this compound.

Caption: Workflow for Determining Equilibrium Solubility.

References

Technical Guide on the Safety and Handling of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile. A specific Safety Data Sheet (SDS) for this compound was not located during the literature search. The information herein is supplemented with data from structurally similar compounds and should be used as a guide for risk assessment and safe handling procedures. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

Limited quantitative data is available for this compound. The following table summarizes the available predicted data. For context, properties of related compounds are also provided.

| Property | This compound | 1-Benzyl-4-(hydroxymethyl)piperidine | N-Benzyl-4-piperidone |

| CAS Number | 162686-53-5[1] | 67686-01-5 | 3612-20-2 |

| Molecular Formula | C14H18N2O | C13H19NO[2] | C12H15NO |

| Molecular Weight | Not Available | 205.3 g/mol [2] | 189.26 g/mol |

| Boiling Point | 387.6±32.0 °C (Predicted)[1] | 135-138°C (0.2 mmHg)[2] | 133 - 135 °C @ 7 mmHg[3] |

| Density | 1.14±0.1 g/cm3 (Predicted)[1] | 1.056±0.06 g/cm3 (Predicted)[2] | 1.060 g/cm3 [3] |

| pKa | 14.94±0.10 (Predicted)[1] | 14.94±0.10 (Predicted)[2] | Not Available |

| Appearance | White to off-white Solid (Predicted)[1] | Not Available | Light yellow Liquid[3] |

| Storage Temperature | 2-8°C[1] | Sealed in dry, Room Temperature[2] | Keep refrigerated[3] |

Hazard Identification and Toxicological Profile

No specific toxicological data for this compound was found. The hazard profile is inferred from related structures containing the benzylpiperidine and nitrile functionalities.

GHS Hazard Statements (Inferred): Based on related compounds, this chemical may be classified with the following hazards:

-

Harmful if swallowed.

Summary of Toxicological Data for a Related Compound (4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical):

| Metric | Value | Species |

| LD50 (Oral) | 1053 mg/kg | Rat[4] |

Experimental Protocols: Safe Handling Procedures

The following are generalized experimental protocols for handling chemical intermediates like this compound in a laboratory setting. These are based on standard practices for handling potentially hazardous solid chemicals.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for splash-prone operations.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed. Contaminated work clothing should not be allowed out of the workplace.[3][8]

-

Respiratory Protection: Use only under a chemical fume hood.[8] If the substance is dusty or airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]

3.2. General Handling

-

Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[7]

-

Weighing and Transfer:

-

Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

-

Use appropriate tools (spatulas, weighing paper) to handle the material. Avoid generating dust.

-

Close the container tightly after use.

-

-

In Solution:

-

When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Ensure the process is conducted in a well-ventilated area or fume hood.

-

-

Post-Handling:

3.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

3.4. First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[3][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][8]

-

If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Visualizations

Experimental Workflow for Handling

Caption: General workflow for handling solid chemical intermediates.

Risk Assessment Logic

Caption: Logical steps for a chemical risk assessment.

References

- 1. This compound | 162686-53-5 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 67686-01-5 Cas No. | 1-Benzyl-4-(hydroxymethyl)piperidine | Apollo [store.apolloscientific.co.uk]

- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Chemical Reactivity of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a versatile trifunctional piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and reactivity data from closely related analogues to predict its chemical behavior. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of piperidine-based compounds for drug discovery and development.

Core Compound Profile

This compound possesses three key functional groups that dictate its chemical reactivity: a tertiary amine within the piperidine ring, a primary hydroxyl group, and a nitrile group at the C4 position. The interplay of these groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 162686-53-5 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O | Predicted |

| Molecular Weight | 230.31 g/mol | Predicted |

| Boiling Point | 387.6±32.0 °C | [1] |

| Density | 1.14±0.1 g/cm³ | [1] |

Synthesis Pathway

Caption: Proposed synthesis of the target molecule.

Experimental Protocol (Hypothetical)

The following is a hypothetical protocol based on analogous Strecker-type reactions:

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.1 eq) and aqueous formaldehyde (37 wt. %, 1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Transformations

The presence of the nitrile, hydroxyl, and N-benzyl groups allows for a variety of chemical transformations. The following sections detail the expected reactivity at each functional group, supported by data from analogous compounds.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into amines, aldehydes, or carboxylic acids.

Caption: Reactivity of the nitrile group.

The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Experimental Protocol (General):

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (excess) in THF at 0 °C.

-

The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.

-

| Reagent | Product | Yield (Analogous Reactions) |

| LiAlH₄ | Primary Amine | High |

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Experimental Protocol (Acidic Hydrolysis - General):

-

The nitrile is dissolved in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.

-

The mixture is heated to reflux for several hours.

-

After cooling, the pH is adjusted to the isoelectric point of the resulting amino acid to induce precipitation.

-

The solid is collected by filtration, washed with cold water, and dried.

-

-

Experimental Protocol (Basic Hydrolysis - General):

-

The nitrile is refluxed in an aqueous solution of a strong base (e.g., NaOH or KOH).

-

After completion, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

-

The product is isolated by filtration and purified by recrystallization.

-

| Conditions | Product | Yield (Analogous Reactions) |

| Strong Acid (e.g., HCl) | Carboxylic Acid | Moderate to High |

| Strong Base (e.g., NaOH) | Carboxylic Acid | Moderate to High |

Reactions of the Hydroxyl Group

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.

Caption: Reactivity of the hydroxyl group.

Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

-

Experimental Protocol (Swern Oxidation - General):

-

A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise, followed by a solution of the alcohol in DCM.

-

After stirring for a short period, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated to give the aldehyde.

-

| Reagent | Product | Yield (Analogous Reactions) |

| Pyridinium chlorochromate (PCC) | Aldehyde | Good |

| Swern Oxidation | Aldehyde | High |

Reactions of the N-Benzyl Group

The N-benzyl group is a common protecting group for secondary amines and can be removed by catalytic hydrogenolysis.

Caption: Reactivity of the N-benzyl group.

-

Experimental Protocol (Catalytic Hydrogenolysis - General):

-

The N-benzyl compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature until the starting material is consumed.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the debenzylated product.

-

| Reagent | Product | Yield (Analogous Reactions) |

| Pd/C, H₂ | Debenzylated Piperidine | High |

Spectroscopic Data (Predicted)

While the actual spectroscopic data for this compound is not available, the following are predicted characteristic signals based on the analysis of similar structures.

-

¹H NMR:

-

Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).

-

Benzylic methylene protons: ~3.5 ppm (singlet, 2H).

-

Hydroxymethyl protons: ~3.6-3.8 ppm (singlet or doublet, 2H).

-

Piperidine ring protons: A complex series of multiplets between ~1.5-3.0 ppm.

-

Hydroxyl proton: A broad singlet, chemical shift dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons: ~127-138 ppm.

-

Nitrile carbon: ~120 ppm.

-

Benzylic carbon: ~63 ppm.

-

Hydroxymethyl carbon: ~65 ppm.

-

Piperidine ring carbons: ~30-55 ppm.

-

-

IR Spectroscopy:

-

O-H stretch (hydroxyl): Broad peak around 3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹.

-

C≡N stretch (nitrile): Weak to medium intensity peak around 2240 cm⁻¹.

-

C-O stretch (alcohol): ~1050 cm⁻¹.

-

-

Mass Spectrometry:

-

Expected molecular ion peak (M⁺) at m/z = 230.

-

A prominent fragment ion at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).

-

Conclusion

This compound is a synthetically valuable intermediate with multiple reactive sites. The nitrile, hydroxyl, and N-benzyl groups can be selectively transformed using a variety of standard organic reactions. This guide provides a framework for understanding the chemical reactivity of this molecule, enabling its effective use in the design and synthesis of novel piperidine-based compounds for pharmaceutical and chemical research. It is important to note that the provided experimental protocols are generalized, and optimization of reaction conditions will be necessary for specific applications.

References

Technical Guide: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile, a key chemical intermediate. The document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. Safety information, based on related chemical structures, is also included to ensure safe handling and use in a laboratory setting. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Properties

This compound is a substituted piperidine derivative featuring a benzyl group at the nitrogen atom, and both a hydroxymethyl and a nitrile group at the C4 position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 162686-53-5 |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

Physicochemical Data (Predicted)

| Property | Value |

| Boiling Point | 387.6 ± 32.0 °C |

| Density | 1.14 ± 0.1 g/cm³ |

Note: The physicochemical data presented above are predicted values and should be confirmed through experimental analysis.

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Benzyl-4-piperidone (Precursor)

The initial step is the N-benzylation of 4-piperidone. This is a standard procedure in organic synthesis.

Experimental Protocol: N-Benzylation of 4-Piperidone

-

Reagents: 4-piperidone hydrochloride, benzyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature.

-

Benzyl bromide is added dropwise to the reaction mixture.

-

The mixture is heated and stirred for several hours.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield 1-benzyl-4-piperidone.

-

Step 2: Synthesis of this compound

The second step involves the addition of a hydroxymethyl and a cyano group to the C4 position of 1-benzyl-4-piperidone. This can be achieved through a reaction analogous to the Strecker synthesis, using a cyanide source and formaldehyde.

Proposed Experimental Protocol: Cyanohydroxymethylation

-

Reagents: 1-benzyl-4-piperidone, potassium cyanide (or another cyanide source), formaldehyde (aqueous solution, e.g., formalin).

-

Procedure:

-

1-benzyl-4-piperidone is dissolved in a suitable solvent.

-

An aqueous solution of potassium cyanide and formaldehyde is added to the solution.

-

The reaction is stirred at room temperature for an extended period.

-

The product is then extracted, and the organic phase is purified, for example, by column chromatography, to isolate this compound.

-

Characterization

Experimental spectroscopic data for this compound is not currently available in surveyed literature. Characterization of the synthesized compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence of the benzyl, piperidine, hydroxymethyl, and nitrile functionalities and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C-H stretches of the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activity and Applications

While there is no specific information on the biological activity of this compound, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of benzylpiperidine have been investigated for a range of pharmacological activities, including as acetylcholinesterase inhibitors for potential use in the treatment of Alzheimer's disease. The presence of the nitrile and hydroxymethyl groups offers reactive handles for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following safety precautions are based on the potential hazards of its precursors and related compounds.

| Hazard Category | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Piperidine Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has given rise to a vast array of therapeutic agents. The introduction of a carbonitrile moiety to this privileged structure has historically led to the discovery of compounds with profound effects on the central nervous system and other biological targets. This technical guide provides a comprehensive overview of the discovery and history of piperidine carbonitrile derivatives, from early synthetic milestones to their evolution as key pharmacophores in modern drug development. This document details seminal synthetic methodologies, presents quantitative structure-activity relationship data, and elucidates the signaling pathways through which these compounds exert their effects.

A Historical Journey: From Serendipity to Rational Design

The story of piperidine carbonitrile derivatives is one of both serendipitous discovery and deliberate chemical exploration. The piperidine nucleus itself has been recognized for its medicinal importance since the late 19th and early 20th centuries, with early research focusing on naturally occurring alkaloids. However, the synthetic introduction of the carbonitrile group unlocked new pharmacological possibilities.

A pivotal moment in the history of these derivatives was the synthesis of pethidine (meperidine) in 1938 by German chemist Otto Eisleb.[1] Initially investigated for its potential anticholinergic properties, its potent analgesic effects were soon discovered by Otto Schaumann.[1] The synthesis of pethidine involves the formation of a key intermediate, 1-methyl-4-phenylpiperidine-4-carbonitrile , marking a significant milestone in the application of piperidine carbonitriles in drug discovery.[2] This discovery laid the groundwork for the development of a large family of phenylpiperidine-based opioid analgesics.[1][3]

Another critical chapter in the history of piperidine carbonitriles began with the synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) . First prepared in 1926, its anesthetic properties were not recognized until 1956. The key precursor to PCP is 1-piperidinocyclohexanecarbonitrile . The unique psychoactive properties of PCP, later found to be mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor, opened up new avenues of neuropharmacological research, albeit also leading to its eventual classification as a controlled substance due to its abuse potential.

These early discoveries paved the way for the rational design of a multitude of piperidine carbonitrile derivatives targeting a wide range of biological systems, including enzymes and other receptors. Today, this structural motif is found in compounds developed as atypical antipsychotics, acetylcholinesterase inhibitors, and dipeptidyl peptidase-IV (DPP-IV) inhibitors, highlighting the enduring versatility of this chemical class.[4][5]

Foundational Synthetic Methodologies

The synthesis of the piperidine carbonitrile core has been achieved through several classical and modern organic chemistry reactions. These methods provide access to a diverse range of substitution patterns on the piperidine ring.

The Strecker Synthesis: A Cornerstone for α-Amino Nitriles

A fundamental method for the synthesis of α-aminonitriles, including those with a piperidine moiety, is the Strecker synthesis. This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine (such as piperidine or a precursor), and a cyanide source (e.g., potassium cyanide). The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.

The von Braun Reaction: Ring Opening and Cyanation

The von Braun reaction provides a method for the cleavage of tertiary amines using cyanogen bromide. While not a direct method for the synthesis of the piperidine ring itself, it has been historically significant in the structural elucidation of alkaloids and can be used to introduce a cyano group and an alkyl bromide from a cyclic amine, which can then be used in further synthetic steps. The mechanism involves the formation of a quaternary ammonium salt, followed by nucleophilic attack by the bromide ion.

Catalytic Hydrogenation of Cyanopyridines

The reduction of substituted cyanopyridines is a common and efficient method for the synthesis of the corresponding piperidine carbonitriles. Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is frequently employed. This method allows for the stereoselective synthesis of certain derivatives depending on the catalyst and reaction conditions.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative piperidine carbonitrile derivatives.

Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCP Precursor)

Reaction: Cyclohexanone + Piperidine + Potassium Cyanide → 1-Piperidinocyclohexanecarbonitrile

Procedure:

-

A solution of piperidine hydrochloride is prepared by carefully mixing piperidine with concentrated hydrochloric acid in cold water to achieve a pH of 3-4.

-

Cyclohexanone is added to this solution.

-

A solution of potassium cyanide in water is then added with vigorous stirring.

-

The reaction mixture is stirred at room temperature overnight. A white precipitate typically forms within a few hours.

-

The crystalline product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from 95% ethanol can be performed for further purification.

Synthesis of 4-Cyano-1-methyl-4-phenylpiperidine (Pethidine Intermediate)

Reaction: N,N-bis(2-chloroethyl)methylamine + Phenylacetonitrile → 4-Cyano-1-methyl-4-phenylpiperidine

Procedure:

-

N,N-bis(2-chloroethyl)methylamine is reacted with phenylacetonitrile in the presence of a strong base, such as sodium amide, in an inert solvent.

-

The reaction involves the dialkylation of the α-carbon of phenylacetonitrile with the bis(2-chloroethyl)amine, leading to the formation of the piperidine ring.

-

The resulting 4-cyano-1-methyl-4-phenylpiperidine can be isolated and purified by standard techniques.

Synthesis of 4-Cyanopiperidine Hydrochloride

Reaction: Isonipecotamide + Thionyl Chloride → 4-Cyanopiperidine Hydrochloride

Procedure:

-

Isonipecotamide is suspended in a suitable solvent such as toluene or n-propyl acetate.

-

A formamide catalyst (e.g., dibutylformamide) is added to the suspension.

-

Thionyl chloride is added dropwise to the stirred suspension at a controlled temperature (e.g., 0-20 °C).

-

The reaction mixture is stirred for an extended period (e.g., 18-48 hours) at room temperature.

-

The resulting solid product, 4-cyanopiperidine hydrochloride, is isolated by filtration, washed with the solvent, and dried under vacuum.

Quantitative Data and Structure-Activity Relationships

The pharmacological activity of piperidine carbonitrile derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds across different target classes.

Table 1: NMDA Receptor Antagonists

| Compound | R1 | R2 | IC50 (nM) vs. [3H]MK-801 | Reference |

| Phencyclidine (PCP) | Phenyl | Cyclohexyl | 58 | |

| Tenocyclidine (TCP) | Thienyl | Cyclohexyl | 21 |

Table 2: Opioid Receptor Ligands

| Compound | Receptor | Ki (nM) | Reference |

| Pethidine (Meperidine) | µ-opioid | 400 | |

| 4-Cyano-1-methyl-4-phenylpiperidine | µ-opioid | >10,000 |

Table 3: Acetylcholinesterase (AChE) Inhibitors

| Compound | IC50 (nM) | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [6] |

| Donepezil | 5.7 | [7] |

Table 4: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

| Compound | DPP-IV Inhibition (%) at 1x10^5 nmol/L | Reference |

| Cyanopyrrolidine derivative 1j | 26.14 | [8] |

| Cyanopyrrolidine derivative 1k | 34.15 | [8] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperidine carbonitrile derivatives are a result of their interaction with various signaling pathways.

NMDA Receptor Antagonism